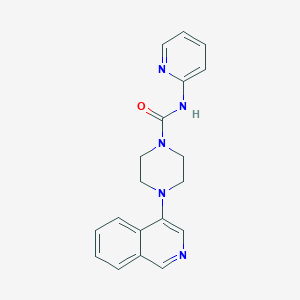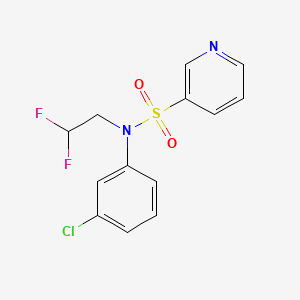![molecular formula C14H14F2N2O2S B6626852 N-[2-(difluoromethoxy)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626852.png)
N-[2-(difluoromethoxy)phenyl]-4-(1,3-thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(difluoromethoxy)phenyl]-4-(1,3-thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as DFB or DFB-Butanamide.
作用机制
DFB-Butanamide exerts its therapeutic effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC plays a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, DFB-Butanamide promotes histone acetylation, leading to chromatin relaxation and increased gene expression. This mechanism of action is believed to be responsible for the anti-cancer, anti-inflammatory, and neuroprotective effects of DFB-Butanamide.
Biochemical and Physiological Effects:
DFB-Butanamide has been shown to have several biochemical and physiological effects. Studies have shown that DFB-Butanamide induces cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. Additionally, DFB-Butanamide has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation. Furthermore, DFB-Butanamide has been shown to protect neurons from oxidative stress and promote neuronal survival.
实验室实验的优点和局限性
DFB-Butanamide has several advantages for lab experiments. It is a stable and easily synthesized compound with a high yield. Additionally, DFB-Butanamide has been shown to have low toxicity, making it a safe compound to work with. However, DFB-Butanamide has some limitations. It is a relatively new compound, and more research is needed to fully understand its therapeutic potential. Additionally, DFB-Butanamide has poor solubility in water, making it challenging to work with in aqueous solutions.
未来方向
DFB-Butanamide has shown significant potential in various scientific research applications, and several future directions can be explored. One possible direction is to investigate the potential of DFB-Butanamide as a combination therapy with other anti-cancer drugs to enhance its efficacy. Additionally, more research is needed to understand the full extent of DFB-Butanamide's anti-inflammatory and neuroprotective effects. Furthermore, future research can focus on developing more water-soluble derivatives of DFB-Butanamide to improve its solubility and bioavailability.
In conclusion, DFB-Butanamide is a promising compound with potential therapeutic applications in cancer treatment, inflammation, and neuroprotection. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of DFB-Butanamide and its derivatives.
合成方法
DFB-Butanamide can be synthesized by reacting 2-(difluoromethoxy)aniline with 4-(1,3-thiazol-2-yl)butyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields DFB-Butanamide as a white crystalline solid with a high yield.
科学研究应用
DFB-Butanamide has shown potential in various scientific research applications, including cancer treatment, inflammation, and neuroprotection. Studies have shown that DFB-Butanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DFB-Butanamide has anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Furthermore, DFB-Butanamide has been shown to have neuroprotective effects, making it a possible treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2S/c15-14(16)20-11-5-2-1-4-10(11)18-12(19)6-3-7-13-17-8-9-21-13/h1-2,4-5,8-9,14H,3,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJQTULJCPMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=NC=CS2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6626769.png)
![methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate](/img/structure/B6626776.png)
![7-bromo-4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626779.png)
![7-bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626790.png)


![2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626816.png)
![Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate](/img/structure/B6626818.png)


![1-(2,2-difluoroethyl)-N-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6626853.png)
![2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626858.png)
![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626860.png)
![2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide](/img/structure/B6626864.png)